3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, forming an aromatic heterocyclic structure. The presence of a bromine atom and a tert-butyl group further modifies its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the reaction of 2-amino-1H-pyrazolo[3,4-d]pyrimidine with a brominating agent. One common method is to react the starting material with bromine or N-bromosuccinimide (NBS) in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or amines.
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction typically results in the removal of the bromine atom, forming the corresponding hydrogenated compound.
Scientific Research Applications
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Mechanism of Action
The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and survival . The pyrazolo portion of the molecule acts as a hydrogen bond donor, while the pyrimidine ring participates in π-π stacking interactions with aromatic amino acids in the active site .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the tert-butyl group.
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a methylbenzyl group instead of a bromine atom.
4-amino-3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with an amino group at the 4-position.
Uniqueness
The presence of both the bromine atom and the tert-butyl group in 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-9(2,3)14-7-5(6(10)13-14)8(15)12-4-11-7/h4H,1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPAUPBZLJIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=O)NC=N2)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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